1-methyl-3-{[methyl(2,2,2-trifluoroethyl)amino]methyl}-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-3-{[methyl(2,2,2-trifluoroethyl)amino]methyl}-1H-pyrazol-5-amine is a compound that features a pyrazole ring substituted with a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-{[methyl(2,2,2-trifluoroethyl)amino]methyl}-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the trifluoroethyl group: This step involves the reaction of the pyrazole intermediate with a trifluoroethylating agent such as 2,2,2-trifluoroethyl iodide in the presence of a base like potassium carbonate.
Methylation: The final step involves the methylation of the amino group using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-{[methyl(2,2,2-trifluoroethyl)amino]methyl}-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: The major product is typically an oxidized derivative of the pyrazole ring.
Reduction: The major product is a reduced form of the compound with the trifluoroethyl group intact.
Substitution: The major products are derivatives with different functional groups replacing the trifluoroethyl group.
Scientific Research Applications
1-methyl-3-{[methyl(2,2,2-trifluoroethyl)amino]methyl}-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials with unique properties, such as high thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-methyl-3-{[methyl(2,2,2-trifluoroethyl)amino]methyl}-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-{[methyl(2,2,2-trifluoroethyl)amino]methyl}-1H-pyrazol-4-amine: Similar structure but with a different substitution pattern on the pyrazole ring.
1-methyl-3-{[methyl(2,2,2-trifluoroethyl)amino]methyl}-1H-pyrazol-3-amine: Another isomer with a different substitution pattern.
Uniqueness
1-methyl-3-{[methyl(2,2,2-trifluoroethyl)amino]methyl}-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoroethyl group enhances its stability and bioavailability, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methyl-5-[[methyl(2,2,2-trifluoroethyl)amino]methyl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N4/c1-14(5-8(9,10)11)4-6-3-7(12)15(2)13-6/h3H,4-5,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTDVLSQKIPSAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN(C)CC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.